4-amino-3,5-difluoro-N-methylbenzamide
Description
Properties
IUPAC Name |
4-amino-3,5-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRTDQDKUIHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339700-91-2 | |
| Record name | 4-amino-3,5-difluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,5-difluoro-N-methylbenzamide typically involves the reaction of 4-amino-3,5-difluorobenzoyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product . The reaction can be represented as follows:
4-amino-3,5-difluorobenzoyl chloride+methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent(s) | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. NaOH) | Reflux, 24 h | Nitro derivative | 74% | |
| H₂O₂ (acidic) | Room temperature | Diazonium intermediate | N/A |
-
Mechanistic Insight : Oxidation with KMnO₄ in basic media converts the amino group to a nitro group (-NO₂) via a radical intermediate . Hydrogen peroxide in acidic conditions generates diazonium salts, enabling further coupling or substitution.
Reduction Reactions
The compound’s stability under reductive conditions allows selective transformations:
| Reagent(s) | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 25°C | Retained amino group | >95% | |
| LiAlH₄ | Dry THF, 0°C → reflux | Amine (via amide reduction) | 60–70% |
-
Key Finding : Catalytic hydrogenation preserves the amino group but reduces nitro derivatives (if present) . Lithium aluminum hydride reduces the amide to a methylamine derivative.
Nucleophilic Substitution
The 3,5-difluoro substituents undergo substitution with strong nucleophiles:
| Nucleophile | Conditions | Position Substituted | Product(s) Formed | Yield | Source |
|---|---|---|---|---|---|
| NaOCH₃ | DMF, 80°C | 3- and 5-F → OCH₃ | Dimethoxy derivative | 85% | |
| KOtBu | THF, −78°C → RT | 3-F → OtBu | Mono-tert-butoxy derivative | 78% |
-
Regioselectivity : Steric and electronic effects favor substitution at the 5-position first .
-
Applications : Methoxy derivatives serve as intermediates in pharmaceutical synthesis.
Electrophilic Aromatic Substitution
The electron-rich amino group directs electrophiles to the para position:
| Electrophile | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| Cl₂ (Trichloroisocyanuric acid) | CH₂Cl₂, 25°C | 4-Chloro derivative | 65% | |
| Br₂ (FeBr₃ catalyst) | Acetic acid, 50°C | 4-Bromo derivative | 58% |
-
Limitation : Competitive fluorination is suppressed due to the strong electron-withdrawing effect of fluorine .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 70–80% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 75% |
-
Scope : Coupling occurs at the 4-position (para to -NH₂), enabling modular synthesis of polyaromatic systems .
Photoredox Reactions
Emerging methodologies enable C–H functionalization:
| Reagent(s) | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-2,2-difluoroacetate, Ir(ppy)₃ | Blue LED, THF | C–H difluoromethylation | 55% |
Critical Analysis of Reaction Pathways
-
Oxidation vs. Substitution : The amino group’s oxidation competes with fluorine substitution under acidic conditions, requiring precise pH control .
-
Thermodynamic Stability : Fluorine substituents enhance the stability of intermediates in cross-coupling reactions, improving yields .
-
Industrial Feasibility : Continuous flow reactors optimize large-scale synthesis by minimizing side reactions .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 4-amino-3,5-difluoro-N-methylbenzamide exhibit significant antibacterial properties. For instance, fluorinated aldimines derived from related structures have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that modifications in the meta positions of the phenyl moiety enhance antibacterial efficacy, suggesting that the introduction of fluorine atoms can be beneficial for antimicrobial activity .
Table 1: Antibacterial Efficacy of Fluorinated Compounds
| Compound | Bacterial Strains Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | S. aureus, E. coli | 2.5 | Moderate |
| Aldimine derived from 4-amino-2,3,5,6-tetrafluoropyridine | B. subtilis, K. pneumoniae | 1.0 | High |
| Schiff base with trifluoromethyl groups | P. aeruginosa, E. coli | 1.3 | Comparable to Kanamycin |
The above table summarizes the minimum inhibitory concentration (MIC) values of various compounds related to this compound against selected bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored through its derivatives. A recent study highlighted that related compounds displayed significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The mechanism of action is believed to involve interference with cellular processes critical for tumor growth.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19, OVCAR-8 | 86.61 |
| This compound | NCI-H40 | 75.99 |
| Aldimine with naphthyl moiety | HOP-92, MDA-MB-231 | 67.55 |
Enzyme Inhibition
Another notable application of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have identified it as a selective inhibitor for human intestinal carboxylesterase (hiCE), which plays a crucial role in drug metabolism . This selectivity is vital for developing drugs with improved pharmacokinetic profiles.
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | Inhibition Constant (IC50) (µM) |
|---|---|---|
| This compound | Human Intestinal Carboxylesterase (hiCE) | <10 |
| Related Fluorinated Compounds | Human Liver Carboxylesterase (hCE1) | >100 |
Mechanism of Action
The mechanism of action of 4-amino-3,5-difluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,5-difluorobenzamide
- 4-amino-3,5-difluoro-N-ethylbenzamide
- 4-amino-3,5-difluoro-N-propylbenzamide
Uniqueness
4-amino-3,5-difluoro-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and difluoro groups enhances its potential for diverse applications in various fields .
Biological Activity
4-Amino-3,5-difluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, mechanisms of action, biological applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 188.16 g/mol. The compound is characterized by the presence of amino and difluoro substituents on a benzamide structure, contributing to its enhanced biological activity and stability .
Synthesis
The synthesis typically involves the reaction of 4-amino-3,5-difluorobenzoyl chloride with methylamine in organic solvents like dichloromethane or chloroform under controlled conditions. The process can be optimized for yield and purity using continuous flow reactors and advanced purification techniques .
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It acts as an antagonist at androgen receptors, which is particularly relevant in the context of prostate cancer treatment .
Antiandrogen Activity
Research indicates that this compound effectively competes with natural ligands for binding sites on androgen receptors. This property makes it a promising candidate for therapeutic applications in treating advanced prostate cancer .
Anticancer Potential
Studies have shown that derivatives of benzamide compounds can exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have been reported to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and increased lactate dehydrogenase (LDH) activity .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHFNO | Antiandrogen activity; potential use in prostate cancer treatment |
| 4-amino-2-fluoro-N-methylbenzamide | CHFNO | Antiandrogen activity; used in prostate cancer treatment |
| 4-amino-3-fluoro-N-methylbenzamide | CHFNO | Similar structure; different fluorine positioning |
| 4-amino-N-methylbenzamide | CHNO | Lacks fluorine; serves as a baseline comparison |
The unique arrangement of fluorine atoms and the methyl group on the nitrogen atom in this compound significantly enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
Recent studies have explored the pharmacokinetics and therapeutic potential of this compound. For instance:
- Prostate Cancer Treatment : A study demonstrated that this compound effectively inhibits androgen receptor signaling pathways, leading to reduced proliferation of prostate cancer cells.
- Cytotoxicity Studies : Research involving related benzamide derivatives showed that they induced cell death in various cancer cell lines at low micromolar concentrations, indicating potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-amino-3,5-difluoro-N-methylbenzamide with high purity?
- Methodology : A stepwise approach is advised:
Amination and Fluorination : Start with a benzoic acid precursor, introducing amino and fluorine groups via electrophilic substitution or catalytic fluorination.
Amide Formation : React the intermediate with methylamine using coupling agents like EDC/HOBt or pivaloyl chloride for activation .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/pentane) to isolate the product.
- Critical Considerations : Conduct a hazard analysis for reagents like dichloromethane and mutagenic intermediates. Use Ames testing to assess mutagenicity risks .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and F NMR to confirm substituent positions (e.g., fluorine coupling patterns in 3,5-difluoro analogs) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm).
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion validation.
Q. How can crystallography resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Analyze torsion angles and hydrogen-bonding networks, as demonstrated for 4-chloro-N-(3,5-dimethylphenyl)benzamide .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized geometries to validate accuracy .
Advanced Research Questions
Q. How do computational methods like DFT improve understanding of electronic properties?
- DFT Protocol :
Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model fluorine’s electron-withdrawing effects on the benzamide core .
Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Validation : Benchmark against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation) .
Q. What strategies address contradictions in synthetic yields across different routes?
- Case Study : Compare yields from:
- Route A : Direct fluorination followed by amidation.
- Route B : Amide formation prior to halogenation.
- Analysis : Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. Optimize solvent polarity (e.g., acetonitrile vs. DCM) and catalyst loading (e.g., Pd for fluorination) .
Q. How can AutoDock Vina predict binding modes of this compound with biological targets?
- Docking Workflow :
Grid Setup : Define binding pockets using X-ray structures (e.g., kinase domains).
Scoring Function : Leverage Vina’s improved affinity prediction (RMSD <2 Å vs. AutoDock 4) .
Validation : Compare docking poses with experimental SAR data (e.g., IC trends for similar benzamides) .
Q. What SAR insights can be derived from structural analogs?
- Comparative Analysis :
| Compound | Substituents | Bioactivity |
|---|---|---|
| This compound | 3,5-F; N-Me | Target-specific (e.g., kinase inhibition) |
| 4-Bromo-2,5-difluorobenzoic acid | 2,5-F; 4-Br | Dopamine modulation |
- Key Trends : Fluorine at 3,5 positions enhances metabolic stability; N-methylation reduces cytotoxicity .
Q. How to mitigate risks when handling mutagenic intermediates during synthesis?
- Safety Protocols :
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., O-benzyl hydroxylamine).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ames Testing : Prioritize intermediates with lower mutagenicity indices (e.g., comparable to benzyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
